molecular formula C13H18FN B1485798 2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline CAS No. 2165679-36-5

2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline

Cat. No. B1485798
CAS RN: 2165679-36-5
M. Wt: 207.29 g/mol
InChI Key: XUCOIUUKPKBGMZ-DGCLKSJQSA-N
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Description

2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline (2E-FCPA) is an organic compound with a cyclopentyl ring and an amine group. It is an important compound in pharmaceutical research and has been studied extensively for its potential use in the synthesis of a variety of drugs.

Scientific Research Applications

2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline has a wide range of scientific research applications. It has been used as a building block in the synthesis of drugs such as the anti-inflammatory drug ibuprofen and the anti-cancer drug docetaxel. It has also been used as a catalyst in the synthesis of a variety of compounds, including the anti-inflammatory drug naproxen and the anti-cancer drug paclitaxel. This compound has also been used in the synthesis of a variety of other compounds, including the anti-bacterial drug ciprofloxacin and the anti-fungal drug itraconazole.

Advantages and Limitations for Lab Experiments

2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and is stable in aqueous solutions. Additionally, it is non-toxic and has a low environmental impact. However, it is not suitable for use in large-scale synthesis, as it is not very efficient in catalyzing the formation of new drug molecules.

Future Directions

There are a number of potential future directions for research into 2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline. One potential direction is to explore new methods of synthesis for this compound. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential applications in drug synthesis. Finally, research could be conducted into the potential use of this compound as a catalyst in the synthesis of other compounds.

Biochemical Analysis

Biochemical Properties

2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing biochemical pathways. The nature of these interactions can vary, including enzyme inhibition or activation, which can have downstream effects on metabolic processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit certain signaling pathways, leading to changes in gene expression profiles and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects. Understanding the dosage threshold is crucial for its safe and effective use in research .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can affect its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is influenced by targeting signals and post-translational modifications. These factors direct the compound to particular compartments or organelles, affecting its activity and function within the cell .

properties

IUPAC Name

2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-2-10-6-3-4-8-12(10)15-13-9-5-7-11(13)14/h3-4,6,8,11,13,15H,2,5,7,9H2,1H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCOIUUKPKBGMZ-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2CCCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N[C@@H]2CCC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.